molecular formula C9H13ClN2 B1456507 2-(pyrrolidin-2-yl)pyridine Hydrochloride CAS No. 1312929-35-3

2-(pyrrolidin-2-yl)pyridine Hydrochloride

Cat. No.: B1456507
CAS No.: 1312929-35-3
M. Wt: 184.66 g/mol
InChI Key: LSCGGVWGOBMMFM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)pyridine Hydrochloride is an organic compound with the molecular formula C9H13ClN2. It is a hydrochloride salt form of 2-(pyrrolidin-2-yl)pyridine, which is a heterocyclic compound containing both pyridine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGGVWGOBMMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)pyridine Hydrochloride can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)pyridine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can lead to conformational changes in the target protein, affecting its function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)pyridine Hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. The presence of both rings allows for versatile interactions with various molecular targets, making it a valuable scaffold in drug discovery .

Biological Activity

2-(Pyrrolidin-2-yl)pyridine Hydrochloride (CAS Number: 1312929-35-3) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features both pyridine and pyrrolidine rings, which contribute to its potential interactions with biological targets, making it a candidate for drug discovery and development.

  • Molecular Formula : C9H13ClN2
  • Molecular Weight : 188.67 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety, which enhances its ability to interact with various biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, modulating their activity. The pyridine ring participates in π-π interactions with aromatic amino acids, while the pyrrolidine ring can form hydrogen bonds with polar residues. This dual interaction can lead to conformational changes in target proteins, influencing downstream signaling pathways and biological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting dual inhibition of bacterial topoisomerases have shown potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects similar to nicotine, acting as an agonist at nicotinic acetylcholine receptors (nAChRs). This interaction may enhance neurotransmitter release and neuronal excitability, indicating potential applications in treating neurological disorders.

Anti-Fibrotic Properties

In vitro studies have demonstrated that certain derivatives can inhibit collagen accumulation, suggesting anti-fibrotic properties. This was evidenced by assays measuring hydroxyproline levels and collagen type I alpha 1 expression, indicating that such compounds could be developed as novel anti-fibrotic agents .

Study on Antimicrobial Efficacy

A study evaluated the efficacy of a series of pyridine derivatives, including those related to this compound, against various bacterial strains. The results indicated significant antibacterial activity, with specific compounds demonstrating effectiveness against resistant strains through dual-targeting mechanisms involving DNA gyrase and topoisomerase IV .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective potential of compounds structurally similar to this compound. These compounds were shown to modulate nAChRs effectively, leading to enhanced cognitive functions in animal models, thereby supporting their therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities Overview

Activity Type Description Reference
AntimicrobialEffective against MDR Staphylococcus aureus and Klebsiella pneumoniae
NeuroprotectiveModulates nAChRs; potential for treating neurological disorders
Anti-FibroticInhibits collagen accumulation; potential anti-fibrotic agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)pyridine Hydrochloride

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